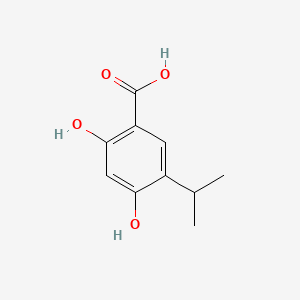
4-(S)-Hydroxypyrrolidinylavanafil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(S)-Hydroxypyrrolidinylavanafil is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. It is a derivative of avanafil, a phosphodiesterase type 5 (PDE5) inhibitor that is commonly used to treat erectile dysfunction. 4-(S)-Hydroxypyrrolidinylavanafil has been found to have unique biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 4-(S)-Hydroxypyrrolidinylavanafil is similar to that of avanafil. It works by inhibiting the activity of 4-(S)-Hydroxypyrrolidinylavanafil, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting 4-(S)-Hydroxypyrrolidinylavanafil, the compound increases the levels of cGMP, which in turn leads to relaxation of smooth muscle cells and increased blood flow.
Biochemical and Physiological Effects
Studies have shown that 4-(S)-Hydroxypyrrolidinylavanafil has several unique biochemical and physiological effects. For example, it has been found to have antioxidant properties, which can help protect cells from oxidative stress and damage. It has also been shown to reduce inflammation and improve mitochondrial function, which are important factors in many diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(S)-Hydroxypyrrolidinylavanafil in lab experiments is its high potency and selectivity. It has been found to be more potent and selective than other 4-(S)-Hydroxypyrrolidinylavanafil inhibitors, meaning it can produce stronger and more specific effects. However, one limitation is its relatively high cost and limited availability.
Orientations Futures
There are several future directions for research on 4-(S)-Hydroxypyrrolidinylavanafil. One area of interest is its potential as a treatment for cancer. Studies have shown that the compound can inhibit the growth and spread of cancer cells, making it a promising candidate for further research.
Another area of research is the use of 4-(S)-Hydroxypyrrolidinylavanafil in the treatment of metabolic disorders such as diabetes and obesity. The compound has been found to improve glucose metabolism and reduce body weight in animal studies, suggesting it may have potential as a therapeutic agent.
Overall, 4-(S)-Hydroxypyrrolidinylavanafil is a promising compound with numerous potential applications in scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 4-(S)-Hydroxypyrrolidinylavanafil involves the use of several chemical reagents and processes. The starting material is avanafil, which is reacted with (S)-4-hydroxypyrrolidine-1-carboxylic acid to form the desired compound. The reaction is typically carried out under specific conditions, including the use of a solvent and a catalyst, to ensure high yield and purity.
Applications De Recherche Scientifique
The potential applications of 4-(S)-Hydroxypyrrolidinylavanafil in scientific research are numerous. One area of interest is its potential as a treatment for cardiovascular diseases such as hypertension and heart failure. Studies have shown that the compound can improve blood flow and reduce inflammation, which are key factors in these conditions.
Another area of research is the use of 4-(S)-Hydroxypyrrolidinylavanafil in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been found to have neuroprotective effects, meaning it can help protect brain cells from damage and degeneration.
Propriétés
Numéro CAS |
330785-54-1 |
|---|---|
Nom du produit |
4-(S)-Hydroxypyrrolidinylavanafil |
Formule moléculaire |
C23H26ClN7O4 |
Poids moléculaire |
499.956 |
Nom IUPAC |
4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H26ClN7O4/c1-35-19-4-3-14(7-18(19)24)9-27-21-17(22(34)28-11-20-25-5-2-6-26-20)10-29-23(30-21)31-12-16(33)8-15(31)13-32/h2-7,10,15-16,32-33H,8-9,11-13H2,1H3,(H,28,34)(H,27,29,30)/t15-,16-/m0/s1 |
Clé InChI |
STICMRYZQZNHAV-HOTGVXAUSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CC(CC4CO)O)Cl |
Synonymes |
4-((3-Chloro-4-methoxybenzyl)amino)-2-((2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



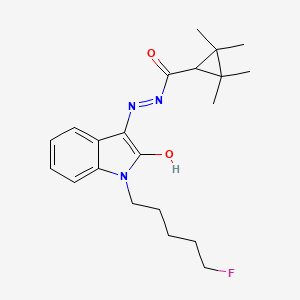
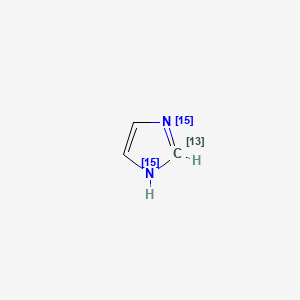
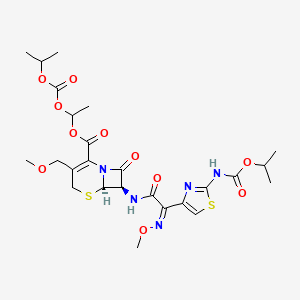

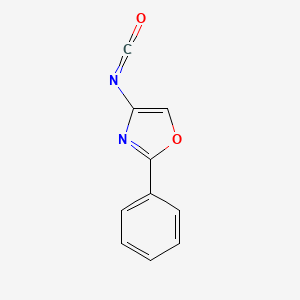
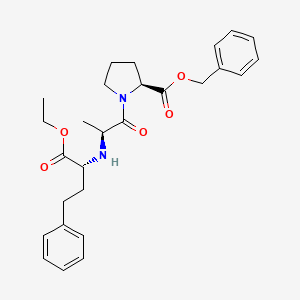
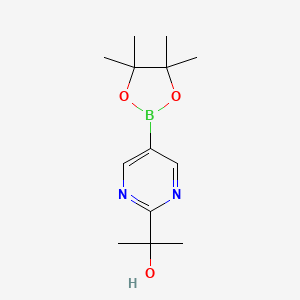
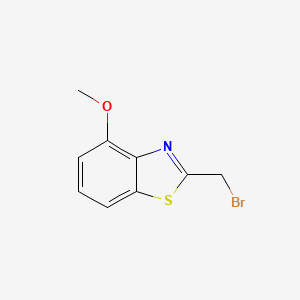
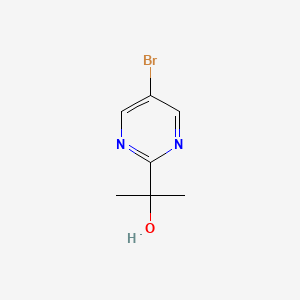
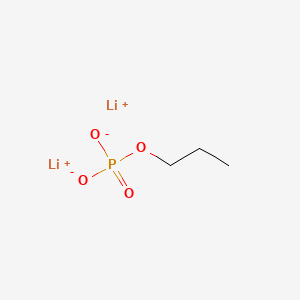
![1h-Cyclobuta[b]cyclopenta[e]pyridine](/img/structure/B570213.png)
